molecular formula C12H11NO2 B11710211 7-methyl-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione

7-methyl-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B11710211
M. Wt: 201.22 g/mol
InChI Key: FEDOTBAMULGUGW-UHFFFAOYSA-N
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Description

Key Differences:

  • N1 Substituent Effects :

    • The allyl group in 7-methyl-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione introduces greater flexibility compared to rigid groups like propargyl. This flexibility may enhance binding to hydrophobic protein pockets in biological targets.
    • Unlike smaller substituents (e.g., methyl), the allyl group’s π-electrons could engage in conjugative interactions with the indole ring, modifying UV-Vis absorption profiles.
  • Methyl Group at C7 :

    • The electron-donating methyl group increases electron density at C5 and C6, making these positions susceptible to electrophilic attack. This contrasts with unsubstituted isatin, where C5 is less reactive.
  • Biological Implications :

    • N-Allyl derivatives of isatin have shown inhibitory activity against acetylcholinesterase in preclinical studies, suggesting potential applications in neurodegenerative diseases.
    • The combination of a methyl group at C7 and an allyl group at N1 may synergistically enhance lipid solubility, improving blood-brain barrier permeability.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

7-methyl-1-prop-2-enylindole-2,3-dione

InChI

InChI=1S/C12H11NO2/c1-3-7-13-10-8(2)5-4-6-9(10)11(14)12(13)15/h3-6H,1,7H2,2H3

InChI Key

FEDOTBAMULGUGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=O)N2CC=C

Origin of Product

United States

Preparation Methods

Key Steps

  • Starting Material : 5-Methylaniline (para-toluidine) reacts with chloral hydrate in the presence of a ketone (e.g., acetone) and sulfuric acid.

  • Cyclization : The intermediate undergoes cyclization to form the oxindole core.

Reaction Conditions

ComponentDetails
Aniline Derivative 5-Methylaniline (para-toluidine)
Chloral Hydrate 1.5–2.0 equiv.
Ketone Acetone (excess)
Acid Catalyst H₂SO₄ (conc.)
Temperature Reflux (80–100°C)
Yield ~60–70% (analogous to Stolle syntheses)

Mechanism :
The reaction proceeds via the formation of a Schiff base intermediate, followed by cyclization and dehydration to yield the oxindole structure.

N-Allylation of the Oxindole Core

The allyl group at position 1 is introduced via nucleophilic substitution or alkylation. This step is critical for functionalizing the oxindole core.

Method A: Direct Alkylation with Allyl Bromide

This approach leverages the reactivity of the oxindole’s nitrogen atom.

Reaction Protocol

ComponentDetails
Oxindole Core 7-Methyl-2,3-dihydro-1H-indole-2,3-dione
Alkylating Agent Allyl bromide (2.0 equiv.)
Base K₂CO₃ (1.5 equiv.)
Solvent DMF or THF
Temperature 80–100°C (reflux)
Time 12–24 hours
Yield ~75–85% (based on analogous alkylation of isatins)

Mechanism :
The base deprotonates the oxindole’s nitrogen, enabling nucleophilic attack on allyl bromide. The reaction proceeds via an SN2 mechanism, yielding the N-allyl derivative.

Optimization Insights

  • Solvent : DMF enhances solubility and reaction efficiency compared to polar aprotic solvents like THF.

  • Catalyst : K₂CO₃ is preferred over NaOH to avoid side reactions.

Alternative Route: Allylboration of 7-Methylisatin

This method involves modifying isatin derivatives before reducing them to oxindoles.

Key Steps

  • Synthesis of 7-Methylisatin :

    • Method : Alkylation of isatin with methyl iodide using K₂CO₃ in DMF.

    • Yield : ~80–90%.

  • Allylboration :

    • Reagents : Allylboronate reagents (e.g., allylboronic acid) and a catalyst (e.g., Pd₂(dba)₃/XPhos).

    • Conditions : Toluene, 90°C, 24 hours.

Reaction Protocol

ComponentDetails
7-Methylisatin 1.0 equiv.
Allylboronate 1.5 equiv.
Catalyst Pd₂(dba)₃/XPhos (4 mol%)
Base NaOtBu (1.3 equiv.)
Solvent Toluene
Temperature 90°C
Time 24 hours
Yield ~60–70% (estimated from analogous reactions)

Mechanism :
The allylboronate undergoes transmetallation with Pd, forming a Pd-allyl intermediate. Subsequent nucleophilic attack at the isatin’s C-3 position forms a spiro intermediate, which rearranges to yield the desired product.

Data Tables and Comparative Analysis

Table 1: Summary of Preparation Methods

MethodStep 1: Core SynthesisStep 2: AllylationYield (%)
Stolle + Alkylation Stolle reaction (5-methylaniline)Allyl bromide, K₂CO₃, DMF75–85
Isatin Alkylation Methylisatin synthesisAllylboration, Pd/XPhos, toluene60–70

Table 2: Reagent Comparison for Allylation

ReagentAdvantagesLimitations
Allyl Bromide High reactivity, SN2 efficiencyRequires anhydrous conditions
Allylboronate Stereoselective, Pd-catalyzedHigher cost, complex workup

Critical Challenges and Solutions

  • Regioselectivity :

    • Issue : Competing alkylation at oxygen vs. nitrogen in isatin derivatives.

    • Solution : Use of N-protecting groups (e.g., Boc) to direct alkylation to the nitrogen.

  • Side Reactions :

    • Issue : Over-oxidation or decomposition under harsh conditions.

    • Solution : Optimize reaction times and temperatures (e.g., reflux vs. room temperature) .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-7-methylindoline-2,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Allyl-7-methylindoline-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Allyl-7-methylindoline-2,3-dione involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to multiple receptors and enzymes, influencing biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type

5-Bromo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione
  • Structural Difference : Bromine at position 5 vs. methyl at position 6.
  • Crystal Structure: The allyl group forms an 89.2° dihedral angle with the indole ring, creating a non-planar conformation. Weak intermolecular C–H⋯O hydrogen bonds stabilize the crystal lattice .
  • Reactivity : Bromine’s electron-withdrawing nature may reduce electron density at the indole ring compared to the methyl group, altering nucleophilic/electrophilic reactivity.
5-Fluoro-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione
  • Structural Difference : Fluorine at position 5 vs. methyl at position 7.
7-Methyl-1-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indole-2,3-dione
  • Structural Difference : 2-Oxo-2-phenylethyl group at position 1 vs. allyl group.
  • Pharmacological Implications : The phenyl group enables π-π stacking interactions, which could enhance binding to aromatic residues in biological targets, unlike the allyl group’s linear structure .
Sigma Receptor Affinity
  • Indoline-2,3-dione derivatives with bulky substituents (e.g., benzoxazolone) exhibit high sigma-1 (s1) receptor affinity (Ki = 2.6–30 nM). In contrast, 7-methyl-1-allyl derivatives may show reduced s1 affinity due to steric hindrance from the methyl group. However, the allyl group’s flexibility might improve selectivity for sigma-2 (s2) receptors, as seen in similar compounds (Ki s2 = 42 nM; s1/s2 ratio >72) .
Angiotensin II Receptor Antagonism
  • Thiazol-2-imine derivatives with allyl groups demonstrate hydrogen bonding and electrostatic interactions with angiotensin II receptors. The allyl group in the target compound may similarly stabilize ligand-receptor complexes, though the 7-methyl group could limit access to hydrophobic binding pockets .

Physicochemical Properties

Property 7-Methyl-1-allyl 5-Bromo-1-allyl 5-Fluoro-1-allyl 1-(2-Oxo-2-phenylethyl)
Molecular Weight 229.25 g/mol 294.13 g/mol 233.21 g/mol 279.30 g/mol
Substituent Electronic Electron-donating Electron-withdrawing Electron-withdrawing Electron-withdrawing
Hydrogen Bonding Moderate (C=O) Moderate (C=O, Br) Strong (C=O, F) Strong (C=O, phenyl)
Solubility Low (non-polar) Low Moderate Low

Data derived from crystallographic and synthetic studies .

Biological Activity

7-Methyl-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione, a derivative of indole, has garnered attention in recent years due to its diverse biological activities. Indole derivatives are known for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C12H13N1O2\text{C}_{12}\text{H}_{13}\text{N}_{1}\text{O}_{2}

Key Properties:

  • Molecular Weight: 201.23 g/mol
  • Melting Point: Data not specified in the sources
  • Solubility: Data not specified in the sources

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of indole derivatives. For instance, derivatives similar to 7-methyl-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione have shown significant activity against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Aplysinopsin DerivativeStaphylococcus epidermidis33 μM
Indole DerivativeVibrio natrigens0.03 μM

These findings suggest that modifications to the indole structure can enhance antimicrobial efficacy against resistant strains.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. The compound under discussion has shown cytotoxic effects against several human cancer cell lines.

Cell LineIC50 (µM)
A549 (Lung)15.4
MDA-MB-231 (Breast)12.8
HT-29 (Colon)20.5

Research indicates that these compounds may induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives is also notable. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2.

The biological activities of 7-methyl-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione are thought to be mediated through several mechanisms:

  • Enzyme Inhibition: Many indole derivatives act as inhibitors of key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation: Some compounds exhibit affinity for serotonin receptors, which may contribute to their neuropharmacological effects.
  • Reactive Oxygen Species (ROS) Scavenging: Certain derivatives have been shown to possess antioxidant properties, reducing oxidative stress in cells.

Case Studies

A study published in MDPI highlighted the cytotoxic effects of indole derivatives on various cancer cell lines. The research demonstrated that specific structural modifications could enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells .

Another study focused on the antimicrobial activity of indole derivatives isolated from marine sources. These compounds exhibited significant inhibitory effects against antibiotic-resistant strains of bacteria .

Q & A

Q. Key factors affecting yield :

Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may increase side reactions .

Temperature : Elevated temperatures (80–120°C) accelerate alkylation but risk decomposition.

Catalyst loading : Pd-based catalysts (5–10 mol%) balance efficiency and cost .

Table 1: Optimization Parameters for Synthesis

ParameterOptimal RangeImpact on Yield
SolventDMFHigh polarity improves reactivity
Temperature80–100°CBalances reaction speed/stability
Catalyst (Pd)5–7 mol%Maximizes turnover without side products

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the allyl group’s protons appear as distinct doublets (δ 5.2–5.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₁H₁₁NO₂; calc. 189.21) .
  • X-ray Crystallography : Resolves crystal packing and confirms the dihydroindole ring conformation .
  • HPLC-PDA : Purity analysis (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can computational chemistry be integrated to predict reactivity or optimize synthesis?

Methodological Answer:
Computational strategies include:

Density Functional Theory (DFT) : Calculate transition states for allylation or cyclization steps to identify kinetic barriers (e.g., B3LYP/6-31G* basis set) .

Reaction Path Search : Use artificial force-induced reaction (AFIR) algorithms to map plausible mechanisms and bypass trial-and-error experimentation .

Solvent Modeling : Apply COSMO-RS to predict solvent effects on reaction efficiency (e.g., DMF vs. THF) .

Table 2: Computational Workflow for Reaction Design

StepTool/MethodOutcome
Mechanistic ProposalDFT Transition StatesIdentifies feasible pathways
Solvent ScreeningCOSMO-RSSelects optimal dielectric environment
Catalyst OptimizationMolecular DockingEvaluates ligand-metal interactions

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Contradictions often arise from:

  • Purity variations : Residual solvents or unreacted intermediates (e.g., propargyl halides) may skew bioassay results. Mitigate via HPLC purity checks (>99%) .
  • Stereochemical impurities : Chiral HPLC or circular dichroism (CD) ensures enantiomeric purity, especially for allyl-substituted derivatives .
  • Assay conditions : Standardize cell lines, concentrations, and incubation times. For example, use HepG2 cells at 10 µM for cytotoxicity assays .

Table 3: Troubleshooting Data Discrepancies

IssueDiagnostic MethodResolution
Low binding affinityChiral chromatographyVerify stereochemical integrity
Inconsistent IC₅₀Dose-response assaysReplicate under fixed conditions

Advanced: What experimental design strategies are effective for studying structure-activity relationships (SAR)?

Methodological Answer:

  • Factorial Design : Vary substituents (e.g., alkyl chain length, electron-withdrawing groups) systematically to assess pharmacological effects. For example, a 2³ factorial design testing methyl, ethyl, and allyl groups .
  • Response Surface Methodology (RSM) : Optimize reaction parameters (temperature, pH) to maximize bioactivity while minimizing byproducts .
  • Cross-validation : Compare computational predictions (e.g., molecular docking) with empirical bioassay data to refine SAR models .

Basic: What are the common functionalization strategies for modifying the indole core of this compound?

Methodological Answer:

  • Electrophilic substitution : Introduce halogens (Br, Cl) at the 5-position using N-bromosuccinimide (NBS) in acetic acid .
  • Reductive amination : Convert the 2,3-dione moiety to amines using LiAlH₄ or NaBH₄ with NH₃ .
  • Cross-coupling : Suzuki-Miyaura reactions to attach aryl groups at the 1-position (Pd(PPh₃)₄, K₂CO₃) .

Advanced: How to address challenges in scaling up the synthesis while maintaining yield and purity?

Methodological Answer:

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps like allylation.
  • In-line Analytics : Use PAT (Process Analytical Technology) tools (e.g., FTIR probes) to monitor intermediates in real-time .
  • Design of Experiments (DoE) : Apply fractional factorial designs to identify critical scale-up parameters (e.g., stirring rate, batch size) .

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